molecular formula C17H26N2O6S B11124763 1-(3,4-Dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-3-carboxamide

1-(3,4-Dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-3-carboxamide

Cat. No.: B11124763
M. Wt: 386.5 g/mol
InChI Key: YXSNNOTVZXYAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Amidation: The final step involves the reaction of the sulfonyl piperidine intermediate with 3-hydroxypropylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-3-carboxamide is unique due to the presence of both the sulfonyl and hydroxypropyl groups, which may confer specific biological activities and chemical reactivity not found in similar compounds.

Properties

Molecular Formula

C17H26N2O6S

Molecular Weight

386.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N-(3-hydroxypropyl)piperidine-3-carboxamide

InChI

InChI=1S/C17H26N2O6S/c1-24-15-7-6-14(11-16(15)25-2)26(22,23)19-9-3-5-13(12-19)17(21)18-8-4-10-20/h6-7,11,13,20H,3-5,8-10,12H2,1-2H3,(H,18,21)

InChI Key

YXSNNOTVZXYAAF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCCO)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.